molecular formula C21H26BrN5O B3310652 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 946213-33-8

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B3310652
CAS No.: 946213-33-8
M. Wt: 444.4 g/mol
InChI Key: ARNNVWUCASJNPZ-UHFFFAOYSA-N
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Description

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine ring substituted with a piperidine group. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride.

    Piperazine Derivative Formation: The 2-bromobenzoyl chloride is then reacted with piperazine to form 2-bromobenzoylpiperazine.

    Pyrimidine Ring Formation: The piperazine derivative is then reacted with a suitable pyrimidine precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyrimidine rings.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • 2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Uniqueness

The uniqueness of 2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzoyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-bromophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O/c1-16-15-19(25-9-5-2-6-10-25)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNVWUCASJNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
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2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

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